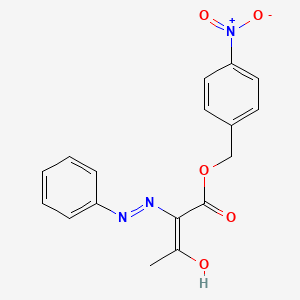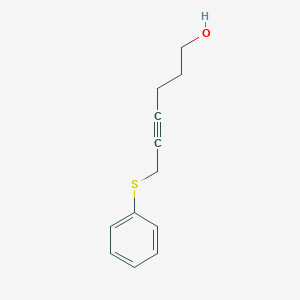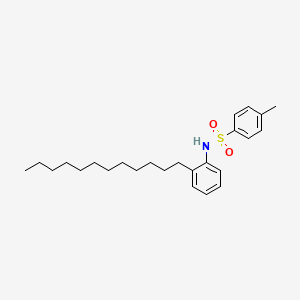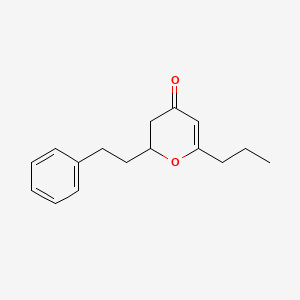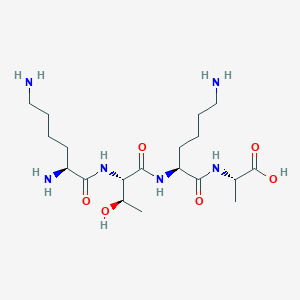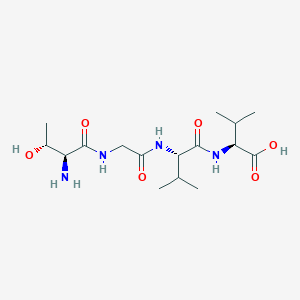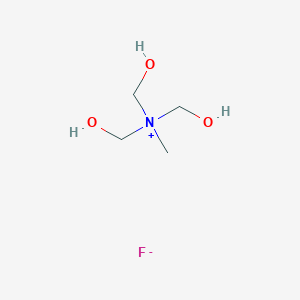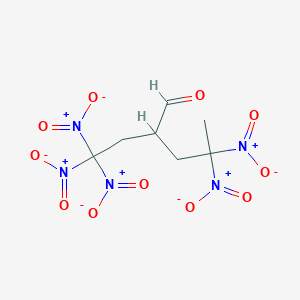
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal is a highly energetic compound characterized by its complex molecular structure.
Métodos De Preparación
The synthesis of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves multiple steps, typically starting with the nitration of suitable precursors. The reaction conditions often require careful control of temperature and the use of strong nitrating agents such as nitric acid and sulfuric acid. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less nitrated derivatives.
Substitution: Nitro groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal has several scientific research applications:
Chemistry: It is used in the study of energetic materials and their detonation properties.
Biology: Research into its potential biological effects and interactions with biological molecules.
Medicine: Investigations into its potential use in targeted drug delivery systems.
Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications
Mecanismo De Acción
The mechanism of action of 4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they facilitate the formation of highly reactive intermediates that lead to the explosive release of gases and heat. The molecular targets and pathways involved include the breaking of nitrogen-oxygen bonds and the formation of nitrogen gas and other byproducts .
Comparación Con Compuestos Similares
4,4-Dinitro-2-(2,2,2-trinitroethyl)pentanal can be compared with other high-energy compounds such as:
- 4-(2,2,2-Trinitroethyl)-2,6,8,10,12-pentanitrohexaazaisowurtzitane
- 4,10-Bis(2,2,2-trinitroethyl)-2,6,8,12-tetranitrohexaazaisowurtzitane These compounds share similar structural features, such as multiple nitro groups, but differ in their specific arrangements and the presence of additional functional groups. The uniqueness of this compound lies in its specific molecular configuration, which influences its reactivity and applications .
Propiedades
Número CAS |
666728-80-9 |
|---|---|
Fórmula molecular |
C7H9N5O11 |
Peso molecular |
339.17 g/mol |
Nombre IUPAC |
4,4-dinitro-2-(2,2,2-trinitroethyl)pentanal |
InChI |
InChI=1S/C7H9N5O11/c1-6(8(14)15,9(16)17)2-5(4-13)3-7(10(18)19,11(20)21)12(22)23/h4-5H,2-3H2,1H3 |
Clave InChI |
NFHIILHSGLJFLK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C=O)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


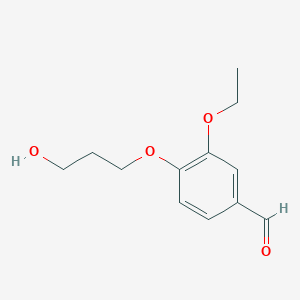
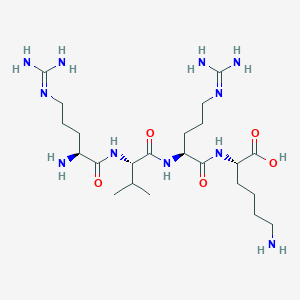


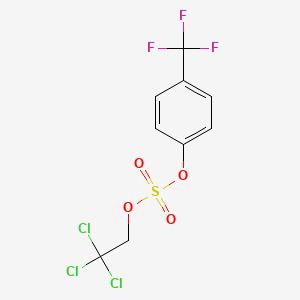
![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
